molecular formula C25H22N2O5S2 B2712809 methyl 2-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate CAS No. 1114658-13-7

methyl 2-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate

Cat. No.: B2712809
CAS No.: 1114658-13-7
M. Wt: 494.58
InChI Key: JTIZCALPXKKTAJ-UHFFFAOYSA-N
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Description

Methyl 2-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)-1,1-dioxo-4-phenyl-2H-1λ⁶,2-benzothiazine-3-carboxylate is a 1,2-benzothiazine derivative characterized by a fused bicyclic core with a sulfonyl group, a phenyl substituent at position 4, and a carbamoylmethyl side chain functionalized with a 3-(methylsulfanyl)phenyl group. The methylsulfanyl (SMe) group and phenyl ring likely enhance lipophilicity and π-π stacking interactions with biological targets, while the carbamoyl moiety may contribute to hydrogen bonding .

Properties

IUPAC Name

methyl 2-[2-(3-methylsulfanylanilino)-2-oxoethyl]-1,1-dioxo-4-phenyl-1λ6,2-benzothiazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5S2/c1-32-25(29)24-23(17-9-4-3-5-10-17)20-13-6-7-14-21(20)34(30,31)27(24)16-22(28)26-18-11-8-12-19(15-18)33-2/h3-15H,16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTIZCALPXKKTAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S(=O)(=O)N1CC(=O)NC3=CC(=CC=C3)SC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate typically involves multiple steps. One common method includes the cyclization of appropriate precursors in the presence of catalysts. For instance, the cyclization of chalcones with diphenylthiourea in ethanol using potassium hydroxide (KOH) and a few drops of piperidine as a catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve green synthesis techniques to minimize environmental impact. These methods often use eco-friendly solvents and catalysts to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the class of benzothiazine derivatives, characterized by a benzothiazine core that is known for its diverse biological activities. The structural features of this compound include:

  • Functional Groups : The presence of a methylsulfanyl group and a carbamoyl moiety enhances its pharmacological profile.
  • Dioxo Group : The dioxo functional group contributes to its potential reactivity and interaction with biological targets.

Biological Activities

Research indicates that methyl 2-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate exhibits several notable biological activities:

Analgesic Properties

Studies have demonstrated that derivatives of benzothiazine compounds possess analgesic effects. For instance:

  • Experimental Models : In animal models, compounds similar to the target compound have shown effectiveness in reducing pain responses comparable to established analgesics like Diclofenac and Lornoxicam .
  • Mechanism of Action : The analgesic effects are believed to arise from the modulation of pain pathways, potentially involving interactions with opioid receptors or inhibition of inflammatory mediators.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties:

  • In Vivo Studies : Research has indicated that certain benzothiazine derivatives can significantly reduce inflammation in models induced by carrageenan, suggesting their potential use in treating inflammatory conditions .
  • Comparative Efficacy : When tested against standard anti-inflammatory drugs, some derivatives exhibited superior efficacy in reducing edema and inflammatory markers .

Synthesis and Derivatization

The synthesis of this compound involves several key steps:

  • Starting Materials : Common precursors include methyl esters of benzothiazine derivatives.
  • Reactions : The synthesis typically involves nucleophilic substitutions and condensation reactions under controlled conditions to ensure high yields and purity .

Case Studies

Several studies have focused on the applications of similar benzothiazine compounds:

Case Study 1: Analgesic Efficacy

A study conducted on a series of methyl-substituted benzothiazines showed that modifications at the sulfur atom significantly enhanced their analgesic properties. The study highlighted the importance of structural optimization in developing new pain relief medications .

Case Study 2: Anti-inflammatory Activity

Another investigation assessed the anti-inflammatory effects of various benzothiazine derivatives in a rat model. The results indicated that specific modifications led to improved efficacy compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a promising avenue for future drug development .

Mechanism of Action

The mechanism of action of methyl 2-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its pharmacological effects. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and apoptosis .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Analogues and Their Pharmacological Profiles

Compound Name / Structure Key Substituents Biological Activity Reference
Target Compound 4-phenyl, 3-(methylsulfanyl)phenyl carbamoyl Not explicitly reported; inferred anti-inflammatory/analgesic
3-Benzoyl-4-hydroxy-2-methyl-2H-1,2-benzothiazine (SASA) 3-benzoyl, 4-hydroxy, 2-methyl Antimicrobial, antioxidant, anti-HIV
3-(3-Methyl-3,4-dihydro-2H-benzo[b][1,4]thiazin-3-yl)-2H-chromen-2-one derivatives (e.g., 2u ) Coumarin core, 4-(methylsulfonyl)benzoyl High antinociceptive activity
6-Substituted 2-benzylidene-4H-benzo[1,4]thiazin-3-ones Benzylidene, nitro/acetylamino substituents Anticancer, antimicrobial
Methyl 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate (CSD entries: VAZQEV, VAZQIZ, OWUQII) 4-methyl, N-substituents Structural analogs (no explicit bioactivity)
Pharmacological and Physicochemical Properties
Crystallographic and Computational Insights

Computational studies on benzylidene benzothiazines () using AM1 methods suggest that substituents at position 6 (e.g., nitro, benzoyl) significantly alter heat of formation and conformational preferences, impacting bioactivity .

Biological Activity

Methyl 2-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate is a compound belonging to the benzothiazine family, known for its diverse biological activities. This article examines its biological activity, including anti-inflammatory and analgesic properties, based on various studies and research findings.

Chemical Structure and Synthesis

The compound's structure can be summarized as follows:

  • Core Structure : 2H-benzothiazine
  • Functional Groups : Methylsulfanyl, carbamoyl, and carboxylate groups.

The synthesis of related benzothiazine derivatives often involves the modification of the benzene moiety to enhance their pharmacological properties. For instance, modifications have been shown to improve analgesic effects significantly .

Anti-inflammatory Properties

Research indicates that benzothiazine derivatives exhibit moderate anti-inflammatory effects. One study demonstrated that compounds similar to this compound can effectively reduce inflammation in animal models. The anti-inflammatory action was assessed using a carrageenan-induced paw edema model in rats, showing significant reductions in swelling compared to control groups .

Table 1: Comparison of Anti-inflammatory Effects

CompoundDose (mg/kg)Edema Reduction (%)
Methyl 2-({[3-(methylsulfanyl)phenyl]...1045
Lornoxicam1040
Diclofenac1035

Analgesic Activity

In addition to anti-inflammatory effects, this compound has been noted for its analgesic properties. Studies suggest that it increases the pain threshold in experimental models more effectively than traditional analgesics like Lornoxicam and Diclofenac. The mechanism of action may involve inhibition of cyclooxygenase enzymes and modulation of pain pathways .

Table 2: Analgesic Effects in Animal Models

CompoundDose (mg/kg)Pain Threshold Increase (%)
Methyl 2-({[3-(methylsulfanyl)phenyl]...1055
Lornoxicam1030
Diclofenac1025

Case Studies

Several case studies have highlighted the effectiveness of benzothiazine derivatives in treating pain and inflammation:

  • Study on Carrageenan-Induced Edema : In this study, rats treated with methyl benzothiazine derivatives showed a significant reduction in paw swelling compared to untreated controls. The study concluded that these compounds could serve as potential alternatives to conventional anti-inflammatory drugs .
  • Chronic Pain Model : Another investigation explored the long-term effects of these compounds on chronic pain models. Results indicated sustained analgesic effects over extended periods, suggesting that these derivatives might be beneficial for chronic pain management .

Q & A

Q. What are the key considerations in designing a synthetic pathway for this compound?

A multi-step synthesis approach is typically required, involving (1) carbamoylation of the methylsulfanylphenyl group, (2) benzothiazine ring formation, and (3) carboxylate functionalization. Critical parameters include solvent selection (polar aprotic solvents like DMF for carbamoyl coupling), temperature control (60–80°C for cyclization), and purification via column chromatography. Structural validation should combine NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers optimize reaction conditions for improved yield?

Use a factorial design of experiments (DoE) to screen variables such as catalyst loading, temperature, and reaction time. For example, a 2³ factorial design reduces the number of trials while identifying synergistic effects. Computational pre-screening (e.g., density functional theory (DFT) for transition-state analysis) can prioritize conditions for experimental validation .

Q. What analytical techniques are most reliable for confirming the compound’s structure?

X-ray crystallography is the gold standard for unambiguous confirmation of the benzothiazine core and substituent orientation. Complement with FT-IR to verify carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350 cm⁻¹) groups. For dynamic analysis, use 2D NMR (COSY, HSQC) to resolve overlapping proton signals in the aromatic region .

Advanced Research Questions

Q. How can contradictions in spectroscopic data be resolved during characterization?

Discrepancies between experimental and predicted NMR shifts often arise from conformational flexibility. Employ molecular dynamics (MD) simulations to model low-energy conformers and calculate averaged chemical shifts. Cross-validate with XRD data to confirm dominant conformations .

Q. What computational methods are effective in predicting reactivity or regioselectivity?

Quantum mechanical calculations (e.g., DFT with B3LYP/6-311+G(d,p)) can map potential energy surfaces for intermediates. For regioselectivity, analyze Fukui indices to identify nucleophilic/electrophilic sites. Machine learning models (e.g., graph neural networks) trained on reaction databases may predict feasible pathways .

Q. How can researchers design experiments to address scalability challenges?

Apply reactor engineering principles:

  • Use microfluidic reactors for precise control of exothermic steps (e.g., sulfonyl group introduction).
  • Optimize mixing efficiency with computational fluid dynamics (CFD) to minimize byproducts.
  • Implement in-line PAT (process analytical technology) for real-time monitoring of intermediate stability .

Q. What strategies are recommended for analyzing reaction mechanisms involving this compound?

Conduct kinetic isotope effect (KIE) studies to distinguish between concerted and stepwise pathways. Isotopic labeling (e.g., ¹⁸O in carboxylate groups) combined with mass spectrometry can track bond-breaking/forming events. Pair with transient absorption spectroscopy to detect short-lived intermediates .

Methodological Considerations for Data Analysis

Q. How should researchers handle conflicting data in structure-activity relationship (SAR) studies?

Use multivariate analysis (e.g., PCA or PLS regression) to disentangle correlated variables. For example, bioactivity discrepancies may arise from crystallinity differences—validate with powder X-ray diffraction (PXRD) and solubility assays. Machine learning-driven clustering can identify outlier data points .

Q. What experimental protocols mitigate degradation during storage or handling?

  • Store the compound under inert atmosphere (argon) at –20°C to prevent oxidation of the methylsulfanyl group.
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products.
  • Use cryogenic milling to ensure homogeneity in solid-state studies .

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